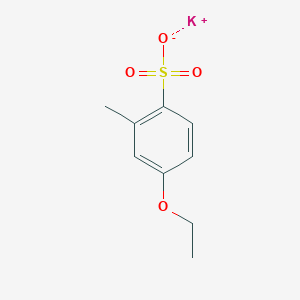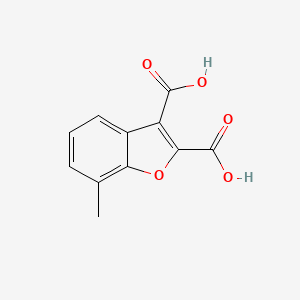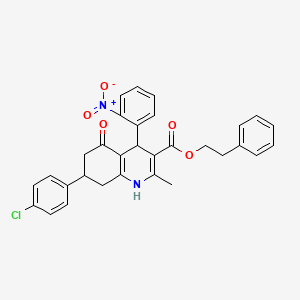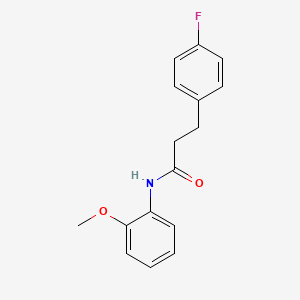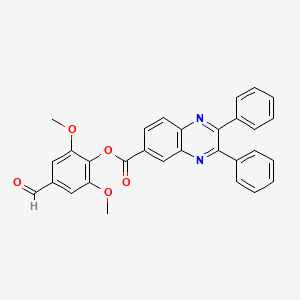
(4-Formyl-2,6-dimethoxyphenyl) 2,3-diphenylquinoxaline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Formyl-2,6-dimethoxyphenyl) 2,3-diphenylquinoxaline-6-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a quinoxaline core substituted with phenyl groups and a carboxylate ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Formyl-2,6-dimethoxyphenyl) 2,3-diphenylquinoxaline-6-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2,3-diphenylquinoxaline-6-carboxylic acid with (4-formyl-2,6-dimethoxyphenyl)boronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(4-Formyl-2,6-dimethoxyphenyl) 2,3-diphenylquinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Strong nucleophiles like sodium methoxide in an aprotic solvent.
Major Products Formed
Oxidation: (4-Carboxy-2,6-dimethoxyphenyl) 2,3-diphenylquinoxaline-6-carboxylate.
Reduction: (4-Hydroxymethyl-2,6-dimethoxyphenyl) 2,3-diphenylquinoxaline-6-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (4-Formyl-2,6-dimethoxyphenyl) 2,3-diphenylquinoxaline-6-carboxylate is studied for its potential as a fluorescent probe. The quinoxaline core exhibits fluorescence properties, making it useful in imaging and diagnostic applications.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it may interact with specific biological targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its reactivity and stability make it suitable for applications in coatings, polymers, and electronic devices.
Mecanismo De Acción
The mechanism of action of (4-Formyl-2,6-dimethoxyphenyl) 2,3-diphenylquinoxaline-6-carboxylate involves its interaction with molecular targets through various pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy groups may enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Formyl-2,6-dimethoxyphenyl)boronic acid
- 2,3-Diphenylquinoxaline-6-carboxylic acid
- (4-Hydroxymethyl-2,6-dimethoxyphenyl) 2,3-diphenylquinoxaline-6-carboxylate
Uniqueness
Compared to similar compounds, (4-Formyl-2,6-dimethoxyphenyl) 2,3-diphenylquinoxaline-6-carboxylate stands out due to its combination of functional groups. The presence of both formyl and methoxy groups, along with the quinoxaline core, provides a unique set of chemical properties that can be exploited in various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
Propiedades
IUPAC Name |
(4-formyl-2,6-dimethoxyphenyl) 2,3-diphenylquinoxaline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N2O5/c1-35-25-15-19(18-33)16-26(36-2)29(25)37-30(34)22-13-14-23-24(17-22)32-28(21-11-7-4-8-12-21)27(31-23)20-9-5-3-6-10-20/h3-18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATAOMXRZVYTJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)OC)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-cyclohexa-1,3-dien-1-yl-1-oxido-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-4-ium 4-oxide](/img/structure/B5031834.png)
![1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5031835.png)
![2-[3-acetyl-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2H-pyrrol-1-yl]acetic acid](/img/structure/B5031848.png)

![7-[4-chloro-3-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5031857.png)
![3-chloro-N-(2-phenylethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5031872.png)
![N-{1-[1-(3-methylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5031879.png)
![[2-(9H-fluoren-9-yloxy)ethyl]dimethylamine oxalate](/img/structure/B5031887.png)
![2-Phenylethyl 4-[2-(benzyloxy)phenyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B5031893.png)
![1-[(2,3,4-trimethoxyphenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline](/img/structure/B5031897.png)
